2-Nitrosopyrimidine
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Overview
Description
2-Nitrosopyrimidine is a heterocyclic aromatic compound containing a nitroso group attached to a pyrimidine ring. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as cytosine, thymine, and uracil . The nitroso group in this compound imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-nitrosopyrimidine typically involves the nitrosation of pyrimidine derivatives. One common method includes the reaction of pyrimidine with sodium nitrite in the presence of an acid, such as formic acid or sulfuric acid . The reaction conditions often involve cooling the reaction mixture to control the exothermic nature of the nitrosation process.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves the recovery and recycling of solvents and reagents to minimize waste and improve efficiency. For example, the use of dilute formic acid instead of concentrated sulfuric acid facilitates the recovery of solvents and reduces wastewater discharge .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrosopyrimidine undergoes various chemical reactions, including:
Reduction: Reduction to aminopyrimidines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions where the nitroso group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Ozone, sodium hypochlorite, hydrogen peroxide.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Various electrophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Nitropyrimidines.
Reduction: Aminopyrimidines.
Substitution: Substituted pyrimidines with different functional groups.
Scientific Research Applications
2-Nitrosopyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-nitrosopyrimidine involves its interaction with molecular targets through its nitroso group. This group can undergo redox reactions, forming reactive intermediates that can interact with biological molecules. For example, it can inhibit certain enzymes by forming covalent bonds with active site residues . The specific pathways and targets depend on the context of its application, such as antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
2-Nitrosopyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Nitrosopyrimidine: Nitroso group attached at the 4-position instead of the 2-position.
2,4-Diamino-5-nitrosopyrimidine: Contains additional amino groups, making it more reactive in certain contexts.
Uniqueness: 2-Nitrosopyrimidine is unique due to its specific positioning of the nitroso group on the pyrimidine ring, which influences its reactivity and interaction with other molecules. This positioning allows for distinct chemical reactions and applications compared to its analogs.
Properties
CAS No. |
79917-39-8 |
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Molecular Formula |
C4H3N3O |
Molecular Weight |
109.09 g/mol |
IUPAC Name |
2-nitrosopyrimidine |
InChI |
InChI=1S/C4H3N3O/c8-7-4-5-2-1-3-6-4/h1-3H |
InChI Key |
FLFZMCJIHCDWKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)N=O |
Origin of Product |
United States |
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